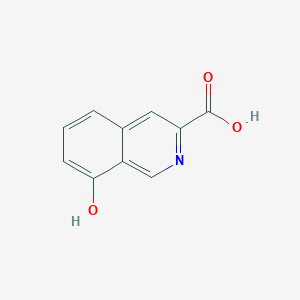

8-Hydroxyisoquinoline-3-carboxylic acid

Description

Properties

Molecular Formula |

C10H7NO3 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

8-hydroxyisoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C10H7NO3/c12-9-3-1-2-6-4-8(10(13)14)11-5-7(6)9/h1-5,12H,(H,13,14) |

InChI Key |

KGWDSFNMFHFOAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=NC=C2C(=C1)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of 8-hydroxyisoquinoline-3-carboxylic acid generally involves the construction of the isoquinoline ring followed by selective introduction of hydroxyl and carboxylic acid functional groups at the designated positions. Commonly, this is achieved via cyclization reactions of appropriately substituted precursors, such as aminoacetophenone derivatives or tetrahydroisoquinoline intermediates, under controlled conditions.

Cyclization of Substituted Precursors

One established approach involves the cyclization of substituted o-amino acetophenone derivatives with enolisable ketones in the presence of molecular iodine as a catalyst in ethanol. This method facilitates the formation of the isoquinoline skeleton while introducing hydroxyl and carboxyl functionalities through subsequent oxidation or substitution steps. The reaction conditions, including temperature, solvent, and catalyst concentration, are optimized to maximize yield and selectivity.

Formylation and Oxidation Steps

In some protocols, 8-hydroxyquinoline derivatives are subjected to formylation under controlled pH and temperature to introduce carboxylic acid groups at the 3rd position. Oxidizing agents such as potassium permanganate are employed to convert aldehyde intermediates into carboxylic acids. Careful control of reaction parameters is crucial to prevent over-oxidation or degradation of the isoquinoline core.

Industrial and Green Chemistry Considerations

Industrial-scale synthesis of 8-hydroxyisoquinoline-3-carboxylic acid is less documented but likely follows principles of green chemistry. These include the use of recyclable catalysts, solvent-free or aqueous reaction media, and minimized waste generation to enhance sustainability and cost-effectiveness.

Comparative Data on Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization of o-amino acetophenone derivatives with ketones and molecular iodine in ethanol | Molecular iodine, ethanol, controlled temperature | Not specified | Common laboratory method; requires optimization for purity and yield |

| Formylation of 8-hydroxyquinoline followed by oxidation | Controlled pH, KMnO4 or similar oxidants | Not specified | Multi-step; precise control needed to avoid side reactions |

| Radioiodination of tetrahydroisoquinoline derivatives | Sodium iodide, chloramine-T or IODO-GEN, DMF | High radiochemical yield (optimized conditions) | Used for labeled derivatives; not direct synthesis of parent acid |

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxyisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The hydrogen atoms on the isoquinoline ring can be substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

8-Hydroxyisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-hydroxyisoquinoline-3-carboxylic acid involves its ability to chelate metal ions and interact with biological targets. The hydroxyl group at the 8th position and the carboxylic acid group at the 3rd position allow the compound to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes . Additionally, the compound can interact with nucleic acids and proteins, affecting various biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Functional Group Variations

Table 1: Structural and Functional Group Comparisons

Key Observations:

- Acidity and Reactivity : The carboxylic acid group at position 3 enhances water solubility and enables salt formation, critical for pharmaceutical formulations. Chloro or methyl substituents (e.g., 8-chloro or 8-methyl analogs) increase lipophilicity, influencing bioavailability .

- Chelation Potential: The hydroxyl group at position 8 in the target compound may enable metal ion binding, similar to 8-hydroxyquinoline derivatives used in antiseptics and metal extraction .

Q & A

Q. Key Analytical Methods :

- NMR Spectroscopy :

- IR Spectroscopy : Strong absorption bands for -OH (3200–3500 cm⁻¹) and carboxylic acid C=O (1680–1720 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular formula (C₁₀H₇NO₃) via [M+H]⁺ or [M-H]⁻ peaks .

What preliminary biological assays are suitable for evaluating 8-hydroxyisoquinoline-3-carboxylic acid?

Q. Initial Screening Assays :

- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest promising activity .

- Antioxidant Potential : Employ DPPH radical scavenging assays. IC₅₀ values below 100 µM indicate significant free-radical quenching .

- Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Compare IC₅₀ values with control compounds like doxorubicin .

Advanced Research Questions

How do substituent modifications (e.g., Cl, CF₃, NH₂) at positions 4, 6, or 7 affect the compound’s bioactivity?

Q. Structure-Activity Relationship (SAR) Insights :

- Electron-Withdrawing Groups (Cl, CF₃) : Enhance antimicrobial potency by increasing membrane permeability. For example, 8-chloro derivatives show 2–3× lower MIC values compared to hydroxy analogs .

- Amino Groups (NH₂) : Improve chelation properties, making the compound effective in metal-catalyzed oxidation pathways. This is critical in neurodegenerative disease models (e.g., Alzheimer’s) .

Table 1 : Comparative Bioactivity of Derivatives

| Substituent Position | Activity (MIC, µg/mL) | IC₅₀ (DPPH, µM) |

|---|---|---|

| 8-OH, 3-COOH | 32 (S. aureus) | 85 |

| 8-Cl, 3-COOH | 16 (S. aureus) | 120 |

| 8-NH₂, 3-COOH | 64 (S. aureus) | 45 |

What computational strategies predict the binding affinity of 8-hydroxyisoquinoline-3-carboxylic acid with biological targets?

Q. Methodology :

- Molecular Docking (AutoDock Vina) : Simulate interactions with enzymes like DNA gyrase (antibacterial target) or acetylcholinesterase (neurodegenerative target). Prioritize poses with hydrogen bonds between the carboxylic acid group and catalytic residues (e.g., Glu50 in DNA gyrase) .

- MD Simulations (GROMACS) : Run 100-ns simulations to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-protein complexes .

- QSAR Models : Use descriptors like logP and topological polar surface area (TPSA) to predict bioavailability. A logP <3 and TPSA >80 Ų favor blood-brain barrier penetration .

How can contradictory data on the compound’s cytotoxicity be resolved?

Q. Analytical Workflow :

Reproducibility Checks : Replicate assays under standardized conditions (e.g., same cell passage number, serum-free media).

Impurity Analysis : Use HPLC-MS to rule out side products (e.g., decarboxylated derivatives) that may skew results .

Mechanistic Studies : Perform flow cytometry to distinguish apoptosis (Annexin V/PI staining) vs. necrosis. Conflicting data often arise from varying modes of cell death .

What role does the carboxylic acid group play in metal chelation and coordination chemistry?

Q. Mechanistic Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.